1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This is followed by further functionalization steps, including acylation and cyclization, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the use of lithiation and electrophilic trapping chemistries to achieve regioselective functionalization .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the additional functional groups.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties but different reactivity due to the position of the trifluoromethyl group.
Uniqueness
1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the propanoyl amino group enhances its versatility in various applications .
Properties
Molecular Formula |
C13H15F3N6O2 |
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Molecular Weight |
344.29 g/mol |
IUPAC Name |
1-methyl-4-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15F3N6O2/c1-6-4-9(13(14,15)16)19-22(6)7(2)12(24)18-8-5-21(3)20-10(8)11(17)23/h4-5,7H,1-3H3,(H2,17,23)(H,18,24) |
InChI Key |
ZQVJAXJJVQQENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=CN(N=C2C(=O)N)C)C(F)(F)F |
Origin of Product |
United States |
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